![molecular formula C15H19NO B7494611 N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, also known as MK-2866, is a selective androgen receptor modulator (SARM) that has been extensively researched for its potential therapeutic applications. It was first developed by Merck & Co. in the 1990s as a treatment for muscle wasting and osteoporosis, but its use has since expanded to include a range of other conditions.
Mécanisme D'action
As a SARM, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle mass. Unlike traditional anabolic steroids, however, it does not have significant effects on other tissues such as the prostate, liver, or cardiovascular system.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle and bone tissue, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. These include increased insulin sensitivity, improved lipid metabolism, and a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide for use in laboratory experiments is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects and toxicity. However, its relatively short half-life and low oral bioavailability can be limitations for some applications.
Orientations Futures
There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide and other SARMs. These include investigating their potential use in treating a wider range of conditions, such as sarcopenia and cachexia, as well as exploring new formulations and delivery methods to improve their pharmacokinetic properties. Additionally, further studies are needed to fully understand the long-term effects of SARMs on various tissues and systems in the body.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexanecarboxamide. This intermediate is then converted to the final product via a series of chemical reactions, including the addition of a carboxylic acid group and the introduction of a double bond in the cyclohexene ring.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia. It has also been investigated for its potential use in improving physical performance and reducing the risk of injury in athletes and military personnel.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12-6-5-7-13(10-12)11-16-15(17)14-8-3-2-4-9-14/h2-3,5-7,10,14H,4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVGKJFEOYBRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


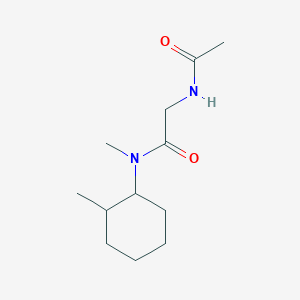
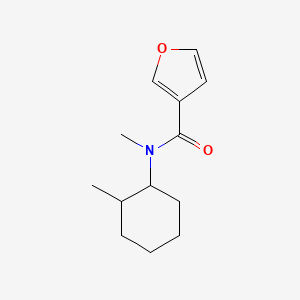
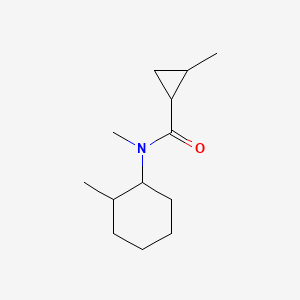
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
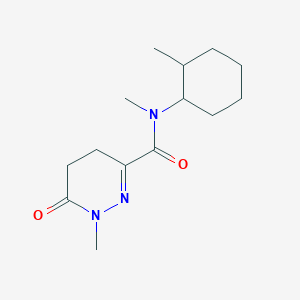
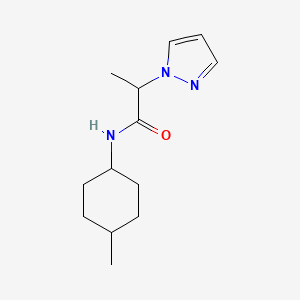

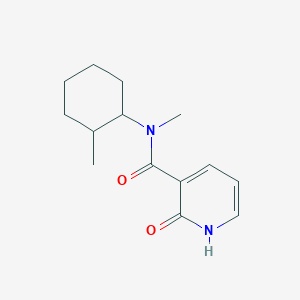
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
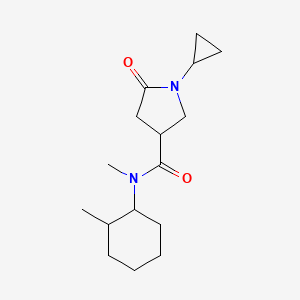
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)